1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone
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Overview
Description
1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting the metabolic processes of microorganisms .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol:
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C11H7Cl2FN2O |
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Molecular Weight |
273.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-fluoro-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-7-1-2-8(9(13)5-7)10(17)11(14)16-4-3-15-6-16/h1-6,11H |
InChI Key |
YDDALEOLKBROMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(N2C=CN=C2)F |
Origin of Product |
United States |
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